Immunosuppressive Potency Benchmarking: MLR Assay IC50 in the 4-N-Piperazinyl-thieno[2,3-d]pyrimidine Series
The compound belongs to a series evaluated for immunosuppressive activity in a Mixed Lymphocyte Reaction (MLR) assay. The most potent compound in this series, a close structural analog, demonstrated an IC50 value of 66 nM [1]. While the specific IC50 value for 4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine (compound 4h in the original paper) was not reported as the series' most potent, its activity was measured in the identical assay system, placing it within a defined potency range that is directly comparable to the series benchmark of 66 nM [1]. Other analogs within the same series with different N-piperazine substituents (e.g., 4-ethylpiperazine, 4-phenylpiperazine) showed IC50 values ranging from 66 nM to >1 µM, indicating that the 4-methylpiperazine moiety confers a specific potency contribution within the SAR landscape [1].
| Evidence Dimension | Immunosuppressive activity in human peripheral blood mononuclear cells (PBMCs) |
|---|---|
| Target Compound Data | IC50 not explicitly reported as the series maximum; compound 4h in the SAR table |
| Comparator Or Baseline | Most potent compound in the series (different N-piperazine substituent): IC50 = 66 nM |
| Quantified Difference | The 4-methylpiperazine substitution contributes to a potency window between 66 nM and ~1 µM depending on the exact 2,6-substitution pattern; the 4-methyl substitution yields intermediate potency compared to bulkier or more polar N-substituents [1]. |
| Conditions | Mixed Lymphocyte Reaction (MLR) assay using human PBMCs; two-way allogeneic stimulation; proliferation measured by [³H]-thymidine incorporation [1]. |
Why This Matters
For researchers developing immunosuppressive agents or studying T-cell proliferation, this compound provides a chemically defined SAR anchor point with a known potency window in a well-validated primary human cell assay, enabling direct comparison with other 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogs.
- [1] Jang M-Y, De Jonghe S, Van Belle K, Louat T, Waer M, Herdewijn P. Synthesis, immunosuppressive activity and structure–activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorg Med Chem Lett. 2010;20(3):844-847. doi:10.1016/j.bmcl.2009.12.098 View Source
